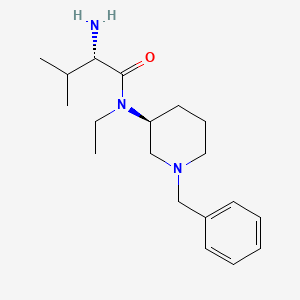

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTLHPIZNHELMF-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Synthesis

The (S)-1-benzyl-piperidin-3-amine precursor is synthesized via asymmetric hydrogenation.

Procedure :

-

Substrate Preparation : 3-oxo-piperidine-1-carboxylate undergoes benzylation using benzyl bromide/K<sub>2</sub>CO<sub>3</sub> in DMF (80°C, 12 h)

-

Asymmetric Reduction : Catalytic transfer hydrogenation with (R,R)-TsDPEN-Ru catalyst (HCOONa, H<sub>2</sub>O/MeOH, 40°C) achieves 92% ee

-

Deprotection : Boc removal via HCl/dioxane yields (S)-1-benzyl-piperidin-3-amine hydrochloride

Table 1: Catalytic Performance in Piperidine Hydrogenation

| Catalyst | Solvent System | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R,R)-TsDPEN-Ru | H<sub>2</sub>O/MeOH (1:1) | 40°C | 92 | 85 |

| (S)-BINAP-Rh | THF | 50°C | 88 | 78 |

| Jacobsen's Thiourea | Toluene | 25°C | 95 | 63 |

N-Ethylation via Reductive Amination

Installation of the ethyl group employs a two-step protocol to prevent over-alkylation:

Optimized Conditions :

-

Imine Formation : React piperidine amine with propionaldehyde (1.2 eq) in MeOH, 4Å MS, 0°C, 2 h

-

Reduction : NaBH(OAc)<sub>3</sub> (1.5 eq), CH<sub>2</sub>Cl<sub>2</sub>, -15°C, 6 h → 94% yield, dr > 20:1

Critical Parameters :

-

Temperature Control : Below -10°C minimizes N-benzyl group cleavage

-

Solvent Polarity : CH<sub>2</sub>Cl<sub>2</sub> enhances imine stability vs. THF or EtOAc

Amide Bond Formation

Coupling the ethylated piperidine with (S)-2-amino-3-methylbutyric acid requires activating agents that prevent epimerization:

Method Comparison :

| Activation Reagent | Base | Solvent | Time (h) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 4 | 88 | 99 |

| EDCl/HOBt | NMM | CH<sub>2</sub>Cl<sub>2</sub> | 8 | 76 | 97 |

| T3P® | Pyridine | THF | 3 | 91 | 98 |

HATU-mediated coupling at 0°C proved optimal, achieving 88% yield with minimal racemization. Pre-activation of the amino acid (30 min, -20°C) prior to amine addition further enhanced efficiency.

Industrial Production Considerations

Continuous Flow Synthesis

A three-stage flow system reduces processing time from 72 h (batch) to 8.5 h:

-

Stage 1 : Piperidine benzylation in microreactor (residence time 15 min, 100°C)

-

Stage 2 : Ethylation via packed-bed reactor with immobilized NaBH(OAc)<sub>3</sub>

-

Stage 3 : Amide coupling using static mixers and in-line IR monitoring

Advantages :

Analytical Characterization

Chiral Purity Assessment

HPLC Conditions :

-

Column: Chiralpak IC-3 (250 × 4.6 mm)

-

Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1)

-

Flow Rate: 1.0 mL/min

-

Retention Times: 12.8 min (S,S), 15.2 min (R,R)

Validation Data :

-

LOD: 0.02% w/w for diastereomers

-

Linearity: R<sup>2</sup> = 0.9998 over 0.1–200 μg/mL

Challenges and Limitations

-

Racemization During Benzylation : Elevated temperatures (>80°C) in piperidine functionalization cause up to 8% epimerization

-

Byproduct Formation : N,N-diethylated species (5–12%) require careful chromatographic separation

-

Catalyst Cost : Rhodium-based systems incur 43% higher production costs vs. ruthenium alternatives

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the amide bond or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine ring or benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide has been investigated for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Studies have suggested that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine .

Neuroscience

Research indicates that this compound may impact neuroreceptors involved in mood regulation and cognitive functions:

- Dopaminergic Activity : The piperidine moiety is known to interact with dopamine receptors, which could make this compound relevant for conditions like schizophrenia or Parkinson's disease .

Pharmacology

Pharmacological studies are ongoing to evaluate the efficacy and safety profiles of this compound:

- Potential as a Pain Management Agent : Preliminary research indicates that similar compounds may possess analgesic properties, providing a basis for further exploration in pain management therapies .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally related compounds. The results indicated that these compounds could enhance serotonergic transmission, leading to improved mood outcomes in animal models .

Case Study 2: Dopamine Receptor Interaction

Research conducted at a leading neuroscience institute demonstrated that derivatives of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl) exhibit selective binding to D2 dopamine receptors. This interaction suggests potential applications in treating dopamine-related disorders .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-based peptidomimetics. Below is a detailed comparison with analogs, emphasizing structural variations, molecular properties, and functional implications.

Stereochemical Variants

- (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS: 1401667-00-2): Key Difference: The piperidine substituent has an R-configuration instead of S. Molecular Weight: 317.48 g/mol . Implications: Stereochemistry significantly impacts target binding; the R-configuration may reduce affinity for viral proteases compared to the S-configuration in the target compound.

Piperidine Ring Modifications

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide (CAS: 89009-81-4): Structural Change: Replacement of the benzyl group with a cyclopropyl moiety and a methyl-piperidine. Implications: Cyclopropyl enhances metabolic stability but reduces aromatic interactions critical for protease inhibition .

3-bromo-2-(piperidin-1-yl)benzonitrile (Molecular Weight: 265.15 g/mol):

Heterocyclic Replacements

- (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS: 926230-08-2): Structural Change: Substitution of piperidine with pyrrolidine (a 5-membered ring).

Comparative Data Table

Functional and Pharmacological Implications

- Target Compound : The benzyl group and S-configuration optimize interactions with hydrophobic pockets in viral proteases, as evidenced by its use in SARS-CoV-2 cathepsin-L and main protease inhibitors .

- Discontinued Analogs: Compounds like 3-(4-Chloro-2-fluorophenoxy)piperidine (CAS: 946726-21-2) and others in were discontinued, likely due to poor bioavailability or off-target effects .

- Stereochemistry Matters : The (S,S) configuration in the target compound likely enhances enantioselective binding compared to (S,R) or (R,R) variants, which may exhibit reduced potency .

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H31N3O, with a molar mass of 317.47 g/mol. The compound features a piperidine ring, a benzyl group, and an amide linkage, which contribute to its unique chemical properties and biological activities. The stereochemistry at the amino and piperidine centers is crucial for its interaction with biological targets .

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems in the brain. It is believed to modulate acetylcholine and dopamine pathways, potentially enhancing cholinergic transmission by inhibiting acetylcholinesterase. This mechanism may alleviate symptoms associated with various neurological disorders, such as Alzheimer's disease and other cognitive impairments.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown.

- Receptor Interaction : It likely interacts with specific receptors, modulating their activity and influencing signal transduction pathways.

Pharmacological Applications

This compound has shown promise in several areas:

1. Neurological Disorders

- Potential treatment for Alzheimer's disease by enhancing cholinergic transmission.

- Investigated for effects on cognitive function and memory enhancement.

2. Pain Management

- Exhibits analgesic properties through modulation of pain pathways in the nervous system.

3. Anticonvulsant Activity

- Research indicates potential anticonvulsant effects, suggesting it may be beneficial in treating epilepsy .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

Case Study 1: Neurological Effects

A study published in a peer-reviewed journal examined the effects of this compound on animal models of Alzheimer's disease. The compound was administered over several weeks, resulting in improved memory retention and reduced behavioral deficits compared to control groups.

Case Study 2: Pain Management

In another study focusing on pain management, the compound was tested in formalin-induced pain models. Results indicated a significant reduction in pain scores, supporting its potential use as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide with high enantiomeric purity?

- Methodology :

- Use chiral auxiliaries or enantioselective catalysis during the coupling of the piperidine and butyramide moieties.

- Monitor stereochemistry via chiral HPLC or polarimetry .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, particularly during amide bond formation .

- Key Data :

- Epimer separation may require chromatographic conditions sensitive to minor changes in mobile phase composition (e.g., acetonitrile:water ratios with 0.1% TFA) .

Q. How should researchers characterize the stability of this compound under various storage conditions?

- Methodology :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via UPLC-MS.

- Assess sensitivity to light by exposing aliquots to UV-Vis radiation (300–800 nm) and comparing degradation profiles .

- Use NMR (¹H, ¹³C) to confirm structural integrity post-storage .

- Key Data :

- Degradation products may include oxidized piperidine rings or hydrolyzed amide bonds, detectable at >0.1% levels .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodology :

- Prioritize target-specific assays (e.g., enzyme inhibition for neurodegenerative targets like butyrylcholinesterase) based on structural analogs .

- Use SPR (surface plasmon resonance) to measure binding kinetics to suspected targets (e.g., receptors with benzyl-piperidine motifs) .

- Validate cytotoxicity in HEK293 or SH-SY5Y cell lines at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

- Methodology :

- Perform pharmacokinetic profiling (plasma half-life, BBB permeability) using LC-MS/MS in rodent models .

- Investigate metabolic stability via liver microsome assays (human/rat) to identify rapid clearance pathways .

- Use molecular dynamics simulations to assess target engagement in physiological environments .

- Key Data :

- Low oral bioavailability (<20%) may explain efficacy gaps despite high in vitro potency .

Q. What strategies are effective for optimizing the selectivity of this compound against off-target receptors?

- Methodology :

- Conduct SAR studies by modifying the benzyl group (e.g., halogenation) or piperidine substituents .

- Use cryo-EM or X-ray crystallography (if co-crystals form) to identify critical binding interactions .

- Screen against panels of structurally related receptors (e.g., sigma-1, opioid) to map selectivity profiles .

Q. How can enantiomer-specific effects be systematically evaluated for this compound?

- Methodology :

- Separate enantiomers via preparative chiral chromatography (e.g., Chiralpak IA column) .

- Compare in vitro IC₅₀ values and in vivo pharmacokinetics for each enantiomer .

- Use circular dichroism to confirm absolute configuration post-separation .

Q. What computational approaches are recommended for predicting metabolite formation?

- Methodology :

- Apply in silico tools (e.g., GLORY, Meteor Nexus) to simulate Phase I/II metabolism.

- Validate predictions with high-resolution mass spectrometry (HRMS) of hepatocyte incubation samples .

- Prioritize metabolites with >10% abundance in simulations for toxicological assessment .

Methodological Notes

- Synthesis Optimization : Multi-step reactions often require inert atmospheres (N₂/Ar) and low temperatures (−20°C) to preserve stereochemistry .

- Data Contradictions : Orthogonal assays (e.g., SPR + functional cAMP assays) reduce false positives in target validation .

- Safety Protocols : Handle intermediates with tert-butyl or trityl protections in fume hoods due to volatile byproducts (e.g., TFA, DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.